5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidinone ring, along with the substituted pyrrole ring. The presence of various substituents on these rings would likely have a significant impact on the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence and position of different substituents, the nature of the functional groups, and the overall shape and size of the molecule can all influence properties such as solubility, melting point, boiling point, and reactivity .Future Directions
The study of thiazolidinones is a very active area of research, due to their wide range of biological activities and their potential as therapeutic agents . Future research on this specific compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .
Properties
IUPAC Name |
(5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-5-6-15(7-11(10)2)20-12(3)8-14(13(20)4)9-16-17(21)19-18(22)23-16/h5-9H,1-4H3,(H,19,21,22)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZKEZNAYYEBF-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=S)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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